Tachykinin angatonist 1
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Overview
Description
Tachykinin antagonist 1 is a compound that inhibits the action of tachykinins, a family of neuropeptides that includes substance P, neurokinin A, and neurokinin B. These neuropeptides are involved in various physiological processes such as pain transmission, inflammation, and smooth muscle contraction. Tachykinin antagonist 1 specifically targets the neurokinin 1 receptor, which is the primary receptor for substance P .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tachykinin antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a protected amino acid derivative, followed by a series of coupling reactions to form the peptide backbone. The final step often involves deprotection and purification to obtain the desired compound .
Industrial Production Methods
Industrial production of tachykinin antagonist 1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tachykinin antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, potentially altering the activity of the compound.
Reduction: Reduction reactions can be used to remove protecting groups during synthesis.
Substitution: Substitution reactions are often employed to introduce specific functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of tachykinin antagonist 1 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Coupling reagents: Such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions include various intermediates and the final tachykinin antagonist 1 compound. These intermediates often require further purification and characterization to ensure the desired structure and activity .
Scientific Research Applications
Tachykinin antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of neuropeptides and their receptors.
Biology: Employed in research on pain transmission, inflammation, and other physiological processes mediated by tachykinins.
Medicine: Investigated for its potential therapeutic applications in conditions such as chronic pain, depression, and chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of new pharmaceuticals targeting the neurokinin 1 receptor
Mechanism of Action
Tachykinin antagonist 1 exerts its effects by binding to the neurokinin 1 receptor, thereby blocking the action of substance P. This inhibition prevents the transmission of pain signals and reduces inflammation. The compound interacts with specific amino acid residues in the receptor, leading to conformational changes that prevent receptor activation .
Comparison with Similar Compounds
Similar Compounds
Several other compounds are similar to tachykinin antagonist 1, including:
CP-96345: A non-peptide antagonist of the neurokinin 1 receptor.
Aprepitant: A clinically approved drug used to prevent chemotherapy-induced nausea and vomiting.
L-732,138: Another neurokinin 1 receptor antagonist with similar properties
Uniqueness
Tachykinin antagonist 1 is unique due to its high selectivity and potency for the neurokinin 1 receptor. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, its chemical structure allows for modifications that can further improve its pharmacokinetic properties .
Properties
Molecular Formula |
C24H35Cl2N5O3S |
---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
4-[1-[2-[1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidin-3-yl]ethyl]azetidin-3-yl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C24H35Cl2N5O3S/c25-21-4-3-19(13-22(21)26)24(6-5-23(32)30(17-24)14-18-1-2-18)7-8-28-15-20(16-28)29-9-11-31(12-10-29)35(27,33)34/h3-4,13,18,20H,1-2,5-12,14-17H2,(H2,27,33,34) |
InChI Key |
OQXJUJDDCWHRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CC(CCC2=O)(CCN3CC(C3)N4CCN(CC4)S(=O)(=O)N)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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